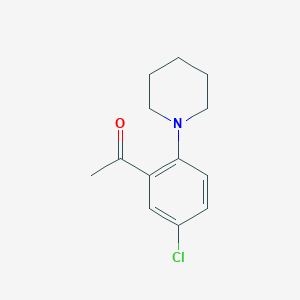
5'-Chloro-2'-(1-piperidyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-2’-(1-piperidyl)acetophenone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of 5’-Chloro-2’-(1-piperidyl)acetophenone can be achieved through several routes. One common method involves the reaction of 5-chloro-2-nitroacetophenone with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5’-Chloro-2’-(1-piperidyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Bromination: The α-bromination of acetophenone derivatives is a significant reaction, often using reagents like pyridine hydrobromide perbromide.
Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5’-Chloro-2’-(1-piperidyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-2’-(1-piperidyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
5’-Chloro-2’-(1-piperidyl)acetophenone can be compared with other acetophenone derivatives, such as:
4-Chloroacetophenone: Similar in structure but lacks the piperidyl group.
2’-Hydroxyacetophenone: Contains a hydroxyl group instead of a piperidyl group.
5’-Bromo-2’-(1-piperidyl)acetophenone: Similar structure but with a bromine atom instead of chlorine.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 5’-Chloro-2’-(1-piperidyl)acetophenone .
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
1-(5-chloro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16ClNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
JRIFBBSINJYDCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)Cl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


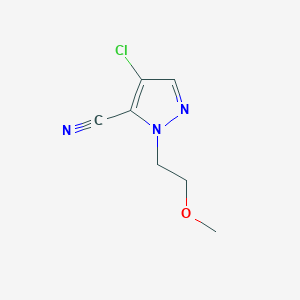
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)
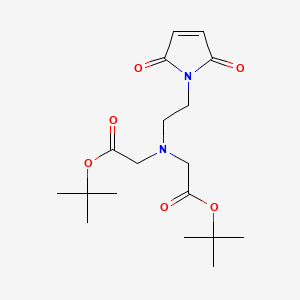
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)
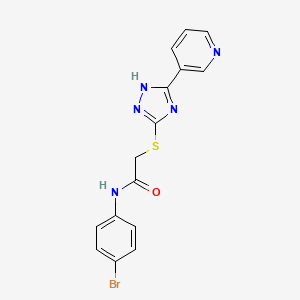
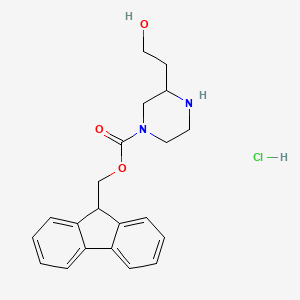
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
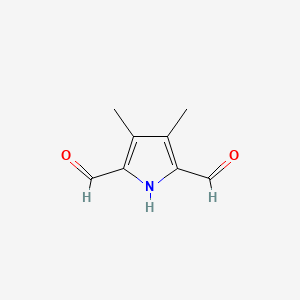
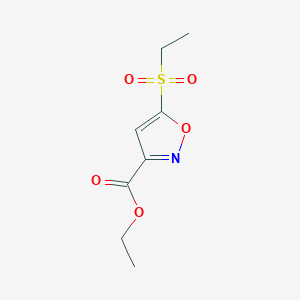
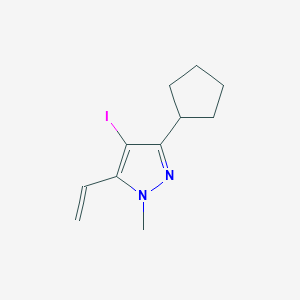
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
